molecular formula C9H7ClO3 B128672 2-Acetoxybenzoyl chloride CAS No. 5538-51-2

2-Acetoxybenzoyl chloride

Cat. No. B128672
CAS RN: 5538-51-2
M. Wt: 198.6 g/mol
InChI Key: DSGKWFGEUBCEIE-UHFFFAOYSA-N
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Patent
US04153691

Procedure details

In a 2 liter, 3-neck flask equipped with a water bath, stirrer and thermometer is placed 200 ml of thionyl chloride (2.75 mols). To this is added about half the 360 g (2 mols) of aspirin. The fairly mobile suspension is stirred and warmed to 30° and 4 g of urea then added. Initiation of the reaction appears to be enhanced by minimal agitation. Evolution of HCl gas, and a fairly rapid fall in temperature indicate that the reaction has started, and a slow to medium stirring rate is then maintained. The temperature of the mixture is held at 25°. As mobility increases the remaining aspirin is fed in via a powder funnel in the third neck of the flask, fitted with a `Y` piece, one arm leading to a gas outlet connected to a scrubber for absorbing HCl and SO2. It is important to avoid the ingress of air containing moisture during this stage of the reaction. The completion of the reaction is indicated by the appearance of the reaction mixture which becomes a clear pale yellow fluid. At this stage a further 30 mins stirring at 25°-30° is given. This is followed by the addition of approximately 500 ml of 60°-80° petroleum ether at ca 30° with vigorous stirring. On cooling, the acid chloride is thrown out of solution as a heavy crystalline off-white solid. It is filtered off, washed with petroleum ether and dried quickly in a forced draught oven at 35°-40°. Exposure to air should be kept to a minimum.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step Two
Name
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH3:5][C:6]([O:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=1[C:15]([OH:17])=O)=[O:7].NC(N)=O.[ClH:22]>>[C:6]([O:8][C:9]1[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:15]([Cl:22])=[O:17])(=[O:7])[CH3:5]

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
360 g
Type
reactant
Smiles
CC(=O)OC=1C=CC=CC1C(=O)O
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
NC(=O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OC=1C=CC=CC1C(=O)O
Step Six
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The fairly mobile suspension is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2 liter, 3-neck flask equipped with a water bath, stirrer
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 30°
TEMPERATURE
Type
TEMPERATURE
Details
a slow to medium stirring rate is then maintained
CUSTOM
Type
CUSTOM
Details
is held at 25°
CUSTOM
Type
CUSTOM
Details
is fed in via a powder funnel in the third neck of the flask
CUSTOM
Type
CUSTOM
Details
fitted with a `Y` piece, one arm
CUSTOM
Type
CUSTOM
Details
leading to a gas outlet
CUSTOM
Type
CUSTOM
Details
for absorbing HCl and SO2
ADDITION
Type
ADDITION
Details
containing moisture
CUSTOM
Type
CUSTOM
Details
during this stage of the reaction
STIRRING
Type
STIRRING
Details
At this stage a further 30 mins stirring at 25°-30°
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
FILTRATION
Type
FILTRATION
Details
It is filtered off
WASH
Type
WASH
Details
washed with petroleum ether
CUSTOM
Type
CUSTOM
Details
dried quickly in a forced draught oven at 35°-40°

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC=1C(C(=O)Cl)=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.